molecular formula C10H13N3S B7435916 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile

3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile

Cat. No. B7435916
M. Wt: 207.30 g/mol
InChI Key: LACDNJCBUKQLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile (DPBN) is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the pyrazine family and is a sulfur-containing compound. DPBN has been found to have various applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile acts as a fluorescent probe by reacting with ROS to form a highly fluorescent compound. The mechanism of action involves the oxidation of the sulfur atom in 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile by ROS, which results in the formation of a highly fluorescent compound. This reaction is highly specific to ROS and does not react with other molecules in the biological sample.
Biochemical and Physiological Effects:
3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile has been found to have various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage in various cell types. 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile in lab experiments include its high sensitivity and specificity for ROS detection. 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile is also relatively easy to synthesize and can be obtained in its pure form. However, 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile has some limitations, including its relatively short fluorescent lifetime and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for the use of 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile in scientific research. One potential direction is the development of 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile-based probes for the detection of other reactive species, such as reactive nitrogen species (RNS). Another potential direction is the development of 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile-based probes for the detection of ROS in vivo. Additionally, 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile could be used as a tool for studying the role of ROS in various physiological and pathological processes. Overall, 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile has the potential to be a valuable tool for scientific research in a variety of fields.

Synthesis Methods

3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile can be synthesized by reacting 2,3-dimethylpyrazine-5-carboxylic acid with thionyl chloride, followed by the reaction with butylamine and sodium cyanide. The resulting product is purified through recrystallization to obtain 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile in its pure form.

Scientific Research Applications

3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile has been widely used in scientific research due to its ability to act as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile can be used to detect ROS in biological samples and has been found to be highly sensitive and specific.

properties

IUPAC Name

3,3-dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-10(2,3-4-11)8-14-9-7-12-5-6-13-9/h5-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACDNJCBUKQLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)CSC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile

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